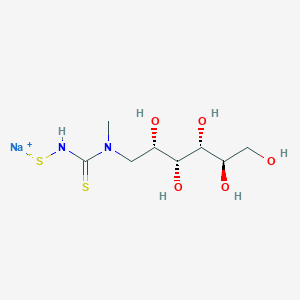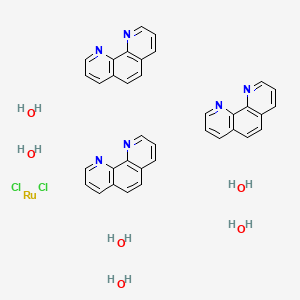![molecular formula C39H71ClO4 B13400612 (6Z,9Z)-20-[chloro(dideuterio)methyl]-20-deuterio-19,19-dideuteriooxyoctatriaconta-6,9-diene-18,21-dione](/img/structure/B13400612.png)
(6Z,9Z)-20-[chloro(dideuterio)methyl]-20-deuterio-19,19-dideuteriooxyoctatriaconta-6,9-diene-18,21-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol-d5: is a labelled lipid compound with the molecular formula C39H66D5ClO4 and a molecular weight of 644.46 g/mol . This compound is used primarily in scientific research, particularly in the fields of chemistry and biology, due to its stable isotope labelling .
Métodos De Preparación
The synthesis of rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol-d5 involves multiple steps, including the esterification of linoleic acid and stearic acid with chloropropanediol. The reaction conditions typically require the presence of a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale esterification processes with stringent quality control measures to ensure the purity and consistency of the compound .
Análisis De Reacciones Químicas
rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol-d5 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.
Reduction: This reaction can result in the removal of the chlorine atom, leading to the formation of simpler lipid structures.
Substitution: This reaction can involve the replacement of the chlorine atom with other functional groups, such as hydroxyl or amino groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol-d5 has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol-d5 involves its incorporation into lipid membranes and metabolic pathways. The compound can interact with various molecular targets, including enzymes involved in lipid metabolism and signaling pathways . These interactions can influence cellular processes such as membrane fluidity, signal transduction, and energy storage .
Comparación Con Compuestos Similares
rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol-d5 can be compared with other similar compounds, such as:
1-Linoleoyl-2-stearoyl-3-glycerol: A non-labelled lipid with similar structural features but lacking the deuterium and chlorine atoms.
1-Palmitoyl-2-oleoyl-3-linoleoyl-glycerol: Another lipid with different fatty acid chains, used in similar research applications.
The uniqueness of rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol-d5 lies in its stable isotope labelling, which allows for precise tracking and analysis in various scientific studies .
Propiedades
Fórmula molecular |
C39H71ClO4 |
|---|---|
Peso molecular |
644.5 g/mol |
Nombre IUPAC |
(6Z,9Z)-20-[chloro(dideuterio)methyl]-20-deuterio-19,19-dideuteriooxyoctatriaconta-6,9-diene-18,21-dione |
InChI |
InChI=1S/C39H71ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(41)36(35-40)39(43,44)38(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,18,20,36,43-44H,3-11,13,15-17,19,21-35H2,1-2H3/b14-12-,20-18-/i35D2,36D,43D,44D |
Clave InChI |
SLGDGGKDXPCRKW-MHKMVOBNSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])(C(=O)CCCCCCCCCCCCCCCCC)C(C(=O)CCCCCCC/C=C\C/C=C\CCCCC)(O[2H])O[2H])Cl |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)C(CCl)C(C(=O)CCCCCCCC=CCC=CCCCCC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![sodium;(3R,5S)-7-[5-(4-fluorophenyl)-4-phenyl-3-(phenylcarbamoyl)-2-propan-2-yl-2,3-dihydropyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13400561.png)




![N-(5-(2-methoxy-2-phenylacetyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B13400592.png)
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(9H-xanthen-9-ylsulfanyl)propanoic acid](/img/structure/B13400616.png)
![2-Methyl-6-(4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)hept-2-enoic acid](/img/structure/B13400617.png)

![2-Methyl-N-[3-(trifluoromethyl)benzyl]-1,6-naphthyridine-3-carboxamide](/img/structure/B13400625.png)
